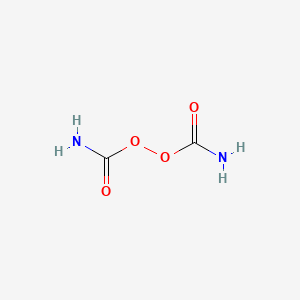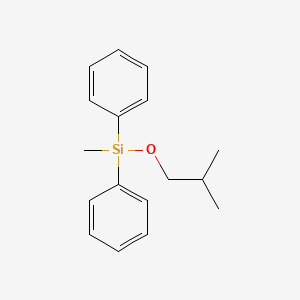![molecular formula C9H4BrCl3O B14613450 2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene CAS No. 59875-47-7](/img/structure/B14613450.png)
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene is an organic compound that features a benzene ring substituted with three chlorine atoms and an ether linkage to a brominated propyne group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene typically involves the reaction of 1,3,5-trichlorobenzene with 3-bromoprop-1-yne in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The propyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce an aldehyde or ketone.
Applications De Recherche Scientifique
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene involves its interaction with specific molecular targets. The brominated propyne group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Bromide: A related compound with a similar brominated propyne group but without the trichlorobenzene moiety.
3-Bromo-1-propyne: Another similar compound that lacks the ether linkage and trichlorobenzene ring.
Uniqueness
2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene is unique due to the combination of its brominated propyne group and trichlorobenzene ring
Propriétés
Numéro CAS |
59875-47-7 |
|---|---|
Formule moléculaire |
C9H4BrCl3O |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
2-(3-bromoprop-2-ynoxy)-1,3,5-trichlorobenzene |
InChI |
InChI=1S/C9H4BrCl3O/c10-2-1-3-14-9-7(12)4-6(11)5-8(9)13/h4-5H,3H2 |
Clé InChI |
RQHAPCNGZGZAPF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OCC#CBr)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)
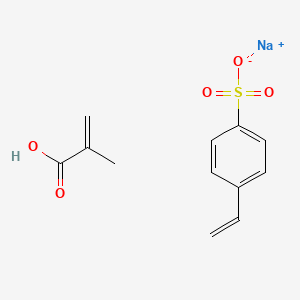
![1,1'-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene](/img/structure/B14613382.png)


![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)



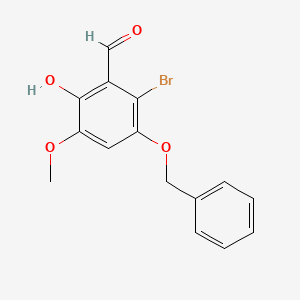
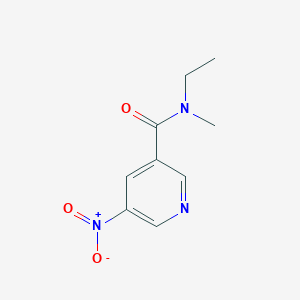
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
